molecular formula C11H12O2 B14698027 5-ethoxy-3-methyl-1-benzofuran

5-ethoxy-3-methyl-1-benzofuran

Cat. No.: B14698027
M. Wt: 176.21 g/mol
InChI Key: SMRWLUXZLIUAFB-UHFFFAOYSA-N
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Description

5-ethoxy-3-methyl-1-benzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-3-methyl-1-benzofuran typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with high yields and fewer side reactions.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs large-scale catalytic processes. Copper-mediated and palladium-catalyzed coupling reactions are frequently used in the synthesis of complex benzofuran structures . These methods are scalable and suitable for producing significant quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-3-methyl-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydrobenzofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydrobenzofurans, and substituted benzofurans with diverse functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-ethoxy-3-methyl-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-3-methyl-1-benzofuran
  • 5-ethoxy-2-methyl-1-benzofuran
  • 5-ethoxy-3-ethyl-1-benzofuran

Uniqueness

5-ethoxy-3-methyl-1-benzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

5-ethoxy-3-methyl-1-benzofuran

InChI

InChI=1S/C11H12O2/c1-3-12-9-4-5-11-10(6-9)8(2)7-13-11/h4-7H,3H2,1-2H3

InChI Key

SMRWLUXZLIUAFB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC=C2C

Origin of Product

United States

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